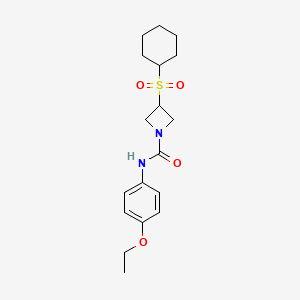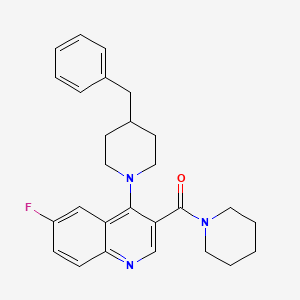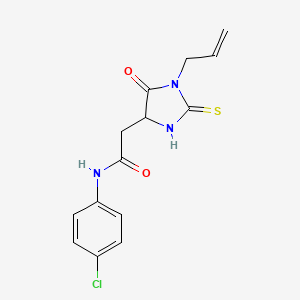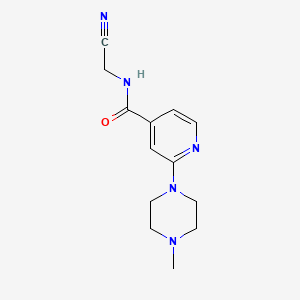
3-(cyclohexylsulfonyl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(cyclohexylsulfonyl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide, also known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of azetidine carboxamide derivatives and is widely studied for its potential applications in treating various diseases.
Scientific Research Applications
Photocyclization in Synthesis
Maruyama, Kazuhiro et al. (1980) demonstrated the use of N-formyl-N-methylcyclohexene-1-carboxamide in photocyclization to synthesize various alkyl-substituted azetidine-2,4-diones, highlighting a method for constructing azetidine derivatives using intramolecular hydrogen abstraction (MaruyamaKazuhiro, IshitokuTakeshi, & KuboYasuo, 1980).
Antioxidant Potential of Azetidines
Research by Veera Raghavulu Nagavolu et al. (2017) focused on synthesizing Schiff bases and azetidines, including a derivative similar to 3-(cyclohexylsulfonyl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide, and evaluating their in-vitro antioxidant activity. This study underscores the potential of azetidine derivatives in antioxidant applications (Veera Raghavulu Nagavolu et al., 2017).
Synthesis of Functionalized Aziridines
Nadir, U. K., and Singh, Anamika (2004) developed a process for synthesizing functionalized N‐arylsulfonyl aziridines, involving azetidine derivatives. This method is significant for the synthesis of azetidine compounds with various functional groups (U. K. Nadir & Anamika Singh, 2004).
Azetidinyl Oxadiazoles as Modulators
Packiarajan, M. et al. (2012) identified a series of aryl azetidinyl oxadiazoles as modulators with improved physico-chemical properties, emphasizing the role of azetidine derivatives in medicinal chemistry (M. Packiarajan et al., 2012).
Anionic Polymerization of Azetidines
Reisman, Louis et al. (2020) investigated the anionic polymerization of N-(methanesulfonyl)azetidine and its derivatives, revealing the potential of azetidine compounds in polymer synthesis (Louis Reisman et al., 2020).
Antibacterial and Antifungal Activities
Samadhiya, Pushkal et al. (2013) synthesized azetidinone derivatives of 2-amino-5-nitrothiazole and evaluated their antibacterial and antifungal activities, demonstrating the application of azetidine compounds in antimicrobial research (Pushkal Samadhiya et al., 2013).
properties
IUPAC Name |
3-cyclohexylsulfonyl-N-(4-ethoxyphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-2-24-15-10-8-14(9-11-15)19-18(21)20-12-17(13-20)25(22,23)16-6-4-3-5-7-16/h8-11,16-17H,2-7,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPURIUZZGIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B2627133.png)




![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2627140.png)
![2-Chloro-1-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]ethanone](/img/structure/B2627141.png)

![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid](/img/structure/B2627148.png)
![4-fluoro-N-[(E)-(2-fluorophenyl)methylidene]-3-methylaniline](/img/structure/B2627149.png)
![N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2627151.png)
![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)
